GPR61 Inverse agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C22H26F2N6O5S |

|---|---|

Poids moléculaire |

524.5 g/mol |

Nom IUPAC |

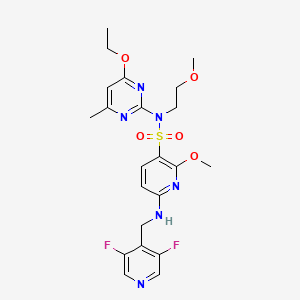

6-[(3,5-difluoropyridin-4-yl)methylamino]-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C22H26F2N6O5S/c1-5-35-20-10-14(2)27-22(29-20)30(8-9-33-3)36(31,32)18-6-7-19(28-21(18)34-4)26-11-15-16(23)12-25-13-17(15)24/h6-7,10,12-13H,5,8-9,11H2,1-4H3,(H,26,28) |

Clé InChI |

APXQLSSVLHYGGM-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=NC(=NC(=C1)C)N(CCOC)S(=O)(=O)C2=C(N=C(C=C2)NCC3=C(C=NC=C3F)F)OC |

Origine du produit |

United States |

Foundational & Exploratory

GPR61 Inverse Agonist 1: A Technical Guide to Its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of GPR61 Inverse Agonist 1, a potent and selective modulator of the orphan G protein-coupled receptor, GPR61. This document details the signaling pathway of GPR61, the discovery of this novel inverse agonist, its mechanism of action, and relevant experimental protocols.

Introduction to GPR61

G protein-coupled receptor 61 (GPR61) is an orphan receptor, meaning its endogenous ligand has not yet been identified. It is primarily expressed in the brain, particularly in the pituitary gland and appetite-regulating centers of the hypothalamus and brainstem.[1] GPR61 is a class A GPCR that exhibits constitutive activity, meaning it is active even in the absence of an agonist.[1][2] This constitutive activity is mediated through the Gs-alpha/cAMP signaling pathway.[3][4] The N-terminal domain of GPR61 is essential for this constitutive activity, acting as a tethered intramolecular ligand.[2][5] Due to its role in regulating appetite and body weight, GPR61 has emerged as a potential therapeutic target for metabolic disorders such as cachexia and obesity.[1][6][7][8]

Discovery of this compound

This compound, also referred to as "compound 1," is a potent and selective tertiary sulfonamide-based inverse agonist of GPR61.[1] It was identified through a high-throughput screening campaign of Pfizer's internal compound libraries using a cell-based assay that measured cyclic AMP (cAMP) levels in a cell line overexpressing GPR61.[1][9]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 | 10-11 nM | [10][11] |

Synthesis of this compound

While the specific synthetic route for this compound is detailed in the primary research publication by Lees et al., a general approach for the synthesis of similar sulfonamide-based compounds often involves the reaction of a sulfonyl chloride with a suitable amine.[1][12] Further optimization of the initial hits from the high-throughput screen led to the development of this potent and selective inverse agonist.[1][6]

Mechanism of Action

This compound acts through a novel, G protein-competitive allosteric mechanism.[13][7] It binds to a previously unknown intracellular allosteric pocket on the GPR61 receptor.[1] This binding site overlaps with the binding site for the Gαs protein. By occupying this pocket, the inverse agonist acts as a wedge, remodeling the flanking helices of the receptor. This conformational change destroys the Gαs-binding pocket and creates direct clashes that prevent Gαs binding, thereby inhibiting the constitutive signaling of the receptor.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the discovery and characterization of this compound.

High-Throughput Screening (HTS) for Inverse Agonists

A common approach for identifying inverse agonists is to screen for antagonists first, as this often provides a more robust assay window suitable for HTS.[14] The identified antagonists are then profiled in an inverse agonist assay to identify compounds that reduce the basal activity of the receptor.[14]

-

Assay Principle: Measurement of intracellular cAMP levels in a cell line stably overexpressing human GPR61. Inverse agonists will decrease the basal cAMP levels produced due to the receptor's constitutive activity.

-

Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells, engineered to overexpress human GPR61.

-

Assay Format: Typically a 384-well or 1536-well plate format for HTS.

-

Protocol:

-

Seed the GPR61-expressing cells into the assay plates and incubate overnight.

-

Add the test compounds from the library at a single high concentration.

-

Incubate for a defined period to allow for compound-receptor interaction and modulation of cAMP levels.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

-

Primary hits are identified as compounds that significantly reduce the basal cAMP signal.

-

cAMP Measurement Assay (Inverse Agonist Potency Determination)

-

Assay Principle: To determine the potency (IC50) of the inverse agonist, a dose-response curve is generated by measuring the inhibition of basal cAMP production at various compound concentrations.

-

Protocol:

-

Seed GPR61-expressing cells in assay plates and incubate.

-

Prepare serial dilutions of the inverse agonist compound.

-

Add the different concentrations of the compound to the cells.

-

Incubate for a fixed time.

-

Measure cAMP levels using a commercially available kit (e.g., Cisbio IP-One Gq kit for Gq-coupled receptors, or equivalent for Gs-coupled receptors).[14]

-

Plot the percentage inhibition of the basal cAMP signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

GPR61 Signaling Pathway

Caption: Constitutive signaling pathway of the GPR61 receptor.

Inverse Agonist Discovery Workflow

Caption: Workflow for the discovery of this compound.

Mechanism of Action of this compound

Caption: Allosteric inhibition of GPR61 by Inverse Agonist 1.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR61 Gene: Function, Signaling, Research, and Clinical Applications [learn.mapmygenome.in]

- 4. uniprot.org [uniprot.org]

- 5. GPR61 G protein-coupled receptor 61 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]

- 7. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism [ideas.repec.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

GPR61 Inverse agonist 1 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of GPR61 Inverse Agonist 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for this compound, a novel sulfonamide compound. It explores the signaling pathway of the G protein-coupled receptor 61 (GPR61), the molecular interactions of the inverse agonist, and the experimental methodologies used to elucidate its function.

Introduction to GPR61

GPR61 is an orphan G protein-coupled receptor (GPCR) belonging to the class A (rhodopsin-like) family, closely related to biogenic amine receptors.[1][2] It is predominantly expressed in the brain, particularly in the pituitary and appetite-regulating centers of the hypothalamus and brainstem.[1][2] Notably, GPR61 exhibits constitutive activity, meaning it can signal without the presence of an endogenous ligand.[1][2][3][4][5] This intrinsic activity is mediated through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] The N-terminal domain of GPR61 plays a crucial role in its constitutive activity, functioning as a tethered intramolecular ligand.[4][6] Additionally, the penetration of the second extracellular loop (ECL2) into the orthosteric pocket may also contribute to this basal signaling.[7]

This compound: A Potent and Selective Modulator

This compound, also referred to as Compound 1, is a tertiary sulfonamide that has been identified as a potent and selective inhibitor of GPR61's constitutive activity.[1][8] Its discovery provides a valuable chemical tool for studying the physiological roles of GPR61 and represents a potential therapeutic avenue for conditions such as cachexia, a wasting disorder, by modulating appetite and body weight.[1][8]

Quantitative Data

The potency and selectivity of this compound have been characterized through functional cellular assays.

| Parameter | Value | Assay | Reference |

| IC50 | 10 nM | Functional cAMP Assay | [1] |

| IC50 | 11 nM | Functional cAMP Assay | [9] |

| Selectivity | >10 µM | Off-target GPCR panel (9 receptors) | [1] |

Core Mechanism of Action: A Novel Allosteric Approach

The mechanism by which this compound inhibits the receptor's constitutive activity is through a novel, G protein-competitive allosteric mechanism.[2][10][11][12]

Key aspects of the mechanism include:

-

Allosteric Binding Site: The inverse agonist binds to a previously undiscovered allosteric pocket located on the intracellular side of the GPR61 receptor.[1][10][11]

-

Overlap with Gαs Binding Site: This allosteric site directly overlaps with the binding site for the Gαs protein, the primary transducer of the GPR61 signal.[1][2]

-

Conformational Remodeling: The binding of the inverse agonist acts as a "wedge," inducing a conformational change in the flanking transmembrane helices of the receptor.[1][2]

-

Inhibition of Gαs Coupling: This structural remodeling effectively destroys the Gαs binding pocket and creates steric hindrance, thereby preventing the Gαs protein from coupling to the receptor.[1][2]

-

Suppression of Downstream Signaling: By blocking Gαs binding, the inverse agonist inhibits the activation of adenylyl cyclase and the subsequent production of cAMP, thus silencing the constitutive signaling of GPR61.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the GPR61 signaling pathway and the inhibitory action of the inverse agonist.

Caption: GPR61 constitutive signaling pathway and its inhibition by Inverse Agonist 1.

Experimental Protocols

The elucidation of the mechanism of action for this compound relied on several key experimental techniques.

Functional cAMP Assay

This assay was central to determining the potency of the inverse agonist.

-

Objective: To quantify the inhibition of GPR61-mediated cAMP production by the inverse agonist.

-

Methodology:

-

A cell line overexpressing GPR61 was utilized.[1]

-

A homogeneous Time-Resolved Fluorescence (TRF)-based cAMP assay was employed.[10]

-

Cells were treated with varying concentrations of this compound.

-

The intracellular cAMP levels were measured.

-

The concentration-response curve was plotted to determine the IC50 value, which represents the concentration of the inverse agonist required to inhibit 50% of the constitutive receptor activity.[1]

-

Cell Surface Expression Assay

This assay was used to confirm that the inverse agonist's effect was not due to a reduction in receptor expression at the cell surface.

-

Objective: To measure the levels of GPR61 on the cell surface in the presence of the inverse agonist.

-

Methodology:

-

A HiBit-tagged version of GPR61 was expressed in cells.[1]

-

The HiBit system is a bioluminescent protein-fragment complementation assay. The small HiBit tag on the extracellular portion of the receptor is complemented by the larger LgBit protein added to the media, generating a luminescent signal only for surface-expressed receptors.

-

Cells were treated with this compound.

-

Luminescence was measured to quantify the amount of GPR61 at the cell surface.[1]

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was instrumental in providing a high-resolution structural basis for the mechanism of action.

-

Objective: To determine the three-dimensional structure of GPR61 in its inactive state, bound to the inverse agonist, and in its active state, coupled to the G protein.[1][2][10][11]

-

Methodology:

-

Inactive State: The GPR61 receptor was purified and incubated with a saturating concentration of Inverse Agonist 1. The complex was then vitrified and imaged using a cryo-electron microscope.

-

Active State: The GPR61 receptor was co-expressed and purified with the heterotrimeric G protein (Gαs, Gβ, Gγ) to form a stable complex. This complex was then vitrified for cryo-EM imaging.

-

Three-dimensional reconstructions of the receptor in both states were generated from the collected images, revealing the precise binding site of the inverse agonist and the conformational changes it induces.[1]

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the identification and characterization of this compound.

Caption: General experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the study of this orphan receptor. Its unique G protein-competitive allosteric mechanism of action, elucidated through a combination of functional and structural biology approaches, provides a clear framework for its inhibitory effects. This technical guide summarizes the key data and methodologies that underpin our current understanding of this novel compound, offering a valuable resource for researchers in GPCR biology and drug development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR61 Gene: Function, Signaling, Research, and Clinical Applications [learn.mapmygenome.in]

- 4. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. GPR61 G protein-coupled receptor 61 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism [ideas.repec.org]

The Role of GPR61 in Metabolic Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 61 (GPR61) is an orphan receptor that is emerging as a significant player in the regulation of energy homeostasis and the pathophysiology of metabolic diseases, particularly obesity. Predominantly expressed in the central nervous system, including key appetite-regulating centers of the hypothalamus, GPR61 exhibits constitutive activity, signaling through the Gsα subunit to stimulate cyclic AMP (cAMP) production. This technical guide synthesizes the current understanding of GPR61's role in metabolic diseases, presenting key experimental findings, detailed methodologies, and visualizing its signaling pathways. The evidence strongly suggests that GPR61 is a potential therapeutic target for metabolic disorders, with loss-of-function mutations associated with severe obesity and GPR61-deficient mice exhibiting a hyperphagic and obese phenotype.

Introduction to GPR61

GPR61 is a class A orphan G protein-coupled receptor, meaning its endogenous ligand has not yet been definitively identified. It is most closely related to biogenic amine receptors and is primarily expressed in the brain, with notable concentrations in the hypothalamus, a critical region for the regulation of food intake and energy expenditure.[1][2][3] The constitutive, or ligand-independent, activity of GPR61 is a key feature of its function.[4][5]

GPR61 Signaling Pathway

GPR61 functions as a constitutively active receptor that couples to the stimulatory G protein (Gsα).[2][4] This activation of Gsα leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4] Elevated intracellular cAMP levels then activate downstream effectors, most notably Protein Kinase A (PKA), which can phosphorylate a variety of cellular substrates to elicit a physiological response. The N-terminal domain of GPR61 has been shown to be essential for its constitutive activity, potentially acting as a tethered intramolecular ligand.[5][6]

Figure 1: GPR61 Constitutive Signaling Pathway.

Role in Metabolic Regulation: Evidence from In Vivo and Human Studies

GPR61-Deficient Mouse Models

Studies utilizing GPR61 knockout (KO) mice have provided pivotal insights into its physiological role. These mice exhibit a distinct metabolic phenotype characterized by:

-

Hyperphagia and Obesity: GPR61-deficient mice display a significant increase in food intake (hyperphagia) which leads to a heavier body weight compared to their wild-type counterparts.[7][8][9]

-

Increased Adiposity: The obesity in these mice is associated with an increase in visceral fat pad weight.[8]

-

Metabolic Dysregulation: GPR61 KO mice show elevated levels of plasma leptin and insulin, and increased liver triglyceride content.[8][9]

-

Altered Hypothalamic Gene Expression: The hypothalamus of GPR61-deficient mice shows significantly lower mRNA levels of pro-opiomelanocortin (POMC) and brain-derived neurotrophic factor (BDNF), two key regulators of appetite and energy balance.[8][9]

It is important to note that despite extensive searches, the full text of the primary study by Nambu et al. (2011) detailing the quantitative data for these findings was not publicly accessible. Therefore, the following table summarizes the qualitative findings.

| Parameter | Observation in GPR61-Deficient Mice vs. Wild-Type | Reference |

| Food Intake | Markedly increased (Hyperphagia) | [7][8][9] |

| Body Weight | Heavier | [7][8][9] |

| Visceral Fat Pad Weight | Increased | [8] |

| Liver Weight | Increased | [8] |

| Liver Triglyceride Content | Increased | [8] |

| Plasma Leptin | Increased | [8][9] |

| Plasma Insulin | Increased | [8][9] |

| Hypothalamic POMC mRNA | Significantly lower | [8][9] |

| Hypothalamic BDNF mRNA | Significantly lower | [8][9] |

| Oxygen Consumption | Not significantly different | [8] |

| Body Temperature | Not significantly different | [8] |

| Locomotor Activity | Not significantly different | [8] |

Human Genetic Studies

Evidence from human genetics further implicates GPR61 in metabolic diseases. A study on severely obese individuals identified 34 missense mutations in the GPR61 gene that were present with a much higher frequency compared to the general population.[1][4][10] The cumulative sum of these mutations was higher than that for the well-established obesity-related gene, melanocortin 4 receptor (MC4R).[1][4] In vitro analysis of these mutations revealed that several of them, particularly R236C, resulted in a loss of function due to reduced constitutive activity of the receptor.[1]

Key Experimental Protocols

In Vitro Characterization of GPR61 Mutations

The following protocols are based on the methodologies described by Tsang et al. (2024) for the functional analysis of GPR61 mutations.[10]

This assay measures the ligand-independent (constitutive) cAMP production by GPR61 and its mutants.

-

Cell Culture and Transfection: HEK293A cells are transiently transfected with a plasmid encoding the GPR61 construct (wild-type or mutant) and an EPAC-based FRET biosensor for cAMP.

-

Cell Seeding: Transfected cells are seeded into 96-well plates.

-

Assay Procedure:

-

24 hours post-transfection, cells are washed with Hanks' Balanced Salt Solution (HBSS).

-

FRET measurements are performed using a microplate reader with appropriate filters for the FRET pair (e.g., CFP excitation and YFP emission).

-

An increase in the FRET ratio indicates a decrease in intracellular cAMP levels.

-

-

Data Analysis: The FRET ratio of cells expressing mutant GPR61 is compared to that of cells expressing wild-type GPR61 to determine the effect of the mutation on constitutive cAMP production.

Figure 2: Workflow for cAMP FRET Assay.

This assay directly measures the activation of the Gs protein by GPR61.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the interaction between Gsα and Gβγ subunits. A Renilla luciferase (Rluc) is fused to one subunit and a fluorescent protein (e.g., Venus) to another. Activation of the G protein leads to a conformational change and a decrease in the BRET signal.[11]

-

Cell Culture and Transfection: HEK293A cells are co-transfected with plasmids for the GPR61 construct, Rluc-fused Gαs, and Venus-fused Gβ and Gγ subunits.

-

Cell Seeding: Transfected cells are seeded into 96-well plates.

-

Assay Procedure:

-

24 hours post-transfection, the BRET substrate (e.g., coelenterazine (B1669285) h) is added to the cells.

-

Luminescence is measured at two wavelengths corresponding to the donor (Rluc) and acceptor (Venus) emission peaks.

-

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A lower BRET ratio for a mutant compared to wild-type GPR61 indicates a reduction in constitutive Gs protein activation.

Figure 3: Workflow for Gs Protein BRET Assay.

Therapeutic Potential and Future Directions

The existing data strongly position GPR61 as a promising therapeutic target for metabolic diseases. The hyperphagic and obese phenotype of GPR61 knockout mice suggests that agonists of GPR61 could potentially reduce food intake and body weight. Conversely, the association of loss-of-function mutations with severe obesity in humans reinforces this hypothesis.[1][4]

Future research should focus on several key areas:

-

Deorphanization of GPR61: The identification of the endogenous ligand for GPR61 would be a major breakthrough, enabling a more precise understanding of its physiological regulation and facilitating the development of targeted therapeutics.

-

Elucidation of Downstream Pathways: While the Gs-cAMP-PKA pathway is established, a deeper investigation into the downstream targets of PKA in the context of GPR61 signaling in hypothalamic neurons is needed to fully understand its role in appetite regulation.

-

Development of Small Molecule Modulators: The discovery of potent and selective small-molecule agonists or inverse agonists for GPR61 is a critical step towards its validation as a drug target.[12]

-

In-depth Phenotyping of GPR61-deficient Models: Further characterization of GPR61 knockout models on different dietary backgrounds and at different ages will provide a more comprehensive understanding of its role in the development and progression of metabolic diseases.

Conclusion

GPR61 is a constitutively active orphan GPCR with a critical role in the central regulation of energy homeostasis. Evidence from both animal models and human genetics strongly links GPR61 dysfunction to obesity and metabolic dysregulation. Its established signaling pathway through Gs and cAMP, coupled with its expression in key appetite-regulating brain regions, makes it an attractive target for the development of novel therapeutics for obesity and other metabolic disorders. Further research into its endogenous ligands and downstream signaling pathways will be crucial to fully unlock its therapeutic potential.

References

- 1. An integrative approach prioritizes the orphan GPR61 genomic region in tissue-specific regulation of chronotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. G protein-coupled receptors in the hypothalamic paraventricular and supraoptic nuclei – serpentine gateways to neuroendocrine homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. JAX_DPC: Protocol for generating PTC+1 knockout alleles in iPSCs (KOLF2.2J) [protocols.io]

- 6. mdpi.com [mdpi.com]

- 7. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]

- 8. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medrxiv.org [medrxiv.org]

- 10. medrxiv.org [medrxiv.org]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]

GPR61 Knockout Mouse: A Comprehensive Technical Guide to Phenotype and Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 61 (GPR61) is an orphan receptor primarily expressed in the brain, particularly in regions associated with appetite and metabolic regulation, such as the hypothalamus.[1] Its constitutive activity, coupling to the Gs-alpha/cAMP signaling pathway, has made it a subject of interest for its potential role in energy homeostasis.[2][3][4] This technical guide provides an in-depth analysis of the GPR61 knockout (KO) mouse phenotype, detailing the experimental protocols used for its characterization and presenting key quantitative data. The guide also visualizes the known signaling pathway and experimental workflows, offering a comprehensive resource for researchers in metabolism, neuroscience, and drug development.

GPR61 Knockout Mouse Phenotype

The targeted deletion of the GPR61 gene in mice leads to a distinct and robust metabolic phenotype characterized by hyperphagia and subsequent obesity.[5][6] This phenotype suggests a critical role for GPR61 in the central regulation of food intake and body weight.[5]

Metabolic Phenotype

GPR61 KO mice exhibit a significant increase in daily food intake (hyperphagia) compared to their wild-type (WT) littermates.[5][6] This increased caloric consumption is a primary driver of the observed obesity. The hyperphagia is evident before significant differences in body weight become apparent, indicating it as a primary effect of the gene deletion.[5]

Consequently, GPR61 KO mice display a progressively greater body weight than WT mice.[5][6] This is accompanied by an increase in visceral fat pad weight, liver weight, and liver triglyceride content.[5] Plasma levels of leptin and insulin (B600854) are also significantly elevated in GPR61 KO mice, consistent with a state of obesity and insulin resistance.[5][7][8]

Interestingly, despite the pronounced obesity, no significant differences in oxygen consumption, body temperature, or locomotor activity have been observed between GPR61 KO and WT mice.[5] This suggests that the obesity phenotype is primarily driven by increased energy intake rather than reduced energy expenditure.[9] Further supporting this, pair-fed GPR61 KO mice, which are given the same amount of food as their WT counterparts, still exhibit a greater fat mass, indicating a potential role for GPR61 in nutrient partitioning.[5]

Neurobiological Phenotype

The metabolic phenotype of GPR61 KO mice is rooted in alterations within the hypothalamus, a key brain region for energy balance regulation. Studies have shown that the mRNA levels of pro-opiomelanocortin (POMC) and brain-derived neurotrophic factor (BDNF) are significantly lower in the hypothalamus of GPR61-deficient mice.[5][6][10] Both POMC and BDNF are crucial anorexigenic factors, and their reduction likely contributes to the observed hyperphagia.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on GPR61 knockout mice.

Table 1: Body Weight and Food Intake

| Parameter | Genotype | Value | Significance vs. WT |

| Body Weight | Wild-Type | Normal | - |

| GPR61 KO | Increased | p < 0.05 | |

| Daily Food Intake | Wild-Type | Normal | - |

| GPR61 KO | Increased | p < 0.05 |

Table 2: Metabolic Parameters

| Parameter | Genotype | Value | Significance vs. WT |

| Visceral Fat Pad Weight | Wild-Type | Normal | - |

| GPR61 KO | Increased | p < 0.05 | |

| Liver Weight | Wild-Type | Normal | - |

| GPR61 KO | Increased | p < 0.05 | |

| Liver Triglyceride Content | Wild-Type | Normal | - |

| GPR61 KO | Increased | p < 0.05 | |

| Plasma Leptin | Wild-Type | Normal | - |

| GPR61 KO | Increased | p < 0.01 | |

| Plasma Insulin | Wild-Type | Normal | - |

| GPR61 KO | Increased | p < 0.01 | |

| Oxygen Consumption | Wild-Type | No significant difference | - |

| GPR61 KO | No significant difference | NS | |

| Locomotor Activity | Wild-Type | No significant difference | - |

| GPR61 KO | No significant difference | NS |

Table 3: Hypothalamic Gene Expression

| Gene | Genotype | Relative mRNA Level | Significance vs. WT |

| POMC | Wild-Type | 1.0 | - |

| GPR61 KO | Decreased | p < 0.05 | |

| BDNF | Wild-Type | 1.0 | - |

| GPR61 KO | Decreased | p < 0.05 |

Signaling Pathway and Experimental Workflows

GPR61 Signaling Pathway

GPR61 is known to be a constitutively active orphan G protein-coupled receptor that signals through the Gs alpha subunit (Gαs).[11] This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade is thought to play a role in regulating the expression of neuropeptides involved in appetite control within the hypothalamus.

Experimental Workflow for GPR61 Knockout Mouse Generation and Phenotyping

The generation and analysis of GPR61 knockout mice involve a multi-step process, from the initial construction of a targeting vector to detailed metabolic and neurobiological phenotyping.

References

- 1. GPR61 - Wikipedia [en.wikipedia.org]

- 2. Identification and molecular characterization of missense mutations in orphan G protein–coupled receptor GPR61 occurring in severe obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. medrxiv.org [medrxiv.org]

- 5. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Plasma insulin rise precedes rise in ob mRNA expression and plasma leptin in gold thioglucose-obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reduced food intake and body weight in mice deficient for the G protein-coupled receptor GPR82 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hypothalamic AAV-BDNF gene therapy improves metabolic function and behavior in the Magel2-null mouse model of Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]

GPR61 Expression Profile in Human Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression profile of G protein-coupled receptor 61 (GPR61) in human tissues. GPR61 is an orphan receptor that is gaining interest as a potential therapeutic target due to its constitutive activity and its association with metabolic regulation and neurological functions.[1][2] This document summarizes quantitative expression data, details relevant experimental protocols, and visualizes the known signaling pathway to facilitate further research and drug development efforts targeting this receptor.

Quantitative Expression of GPR61 in Human Tissues

The expression of GPR61 has been characterized at both the mRNA and protein levels across a wide range of human tissues. While mRNA data provides a quantitative measure of gene transcription, protein data, primarily from immunohistochemistry, offers a semi-quantitative view of the functional molecules present in the tissue.

GPR61 Messenger RNA (mRNA) Expression

The following table summarizes the mRNA expression levels of GPR61 in various human tissues. The data is presented in normalized transcripts per million (nTPM) from a consensus dataset combining data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project, providing a standardized measure of transcript abundance.[3]

| Tissue | nTPM (normalized Transcripts Per Million) |

| Brain | |

| Pituitary Gland | 25.7 |

| Brain - Cortex | 11.8 |

| Brain - Frontal Cortex (BA9) | 9.4 |

| Brain - Anterior cingulate cortex (BA24) | 8.8 |

| Caudate | 8.1 |

| Putamen | 7.3 |

| Hippocampus | 6.5 |

| Amygdala | 6.2 |

| Thalamus | 5.9 |

| Cerebellum | 2.1 |

| Endocrine Tissues | |

| Adrenal Gland | 1.8 |

| Thyroid Gland | 0.7 |

| Pancreas | 0.3 |

| Reproductive Tissues | |

| Testis | 3.5 |

| Ovary | 0.6 |

| Uterus | 0.3 |

| Prostate | 0.2 |

| Immune System | |

| Spleen | 0.9 |

| Lymph Node | 0.6 |

| Bone Marrow | 0.4 |

| Other Tissues | |

| Retina | 10.2 |

| Nerve - Tibial | 4.5 |

| Adipose Tissue | 1.2 |

| Heart Muscle | 0.3 |

| Skeletal Muscle | 0.2 |

| Liver | 0.1 |

| Lung | 0.1 |

| Kidney | 0.1 |

| Skin | 0.1 |

Data sourced from the Human Protein Atlas consensus dataset (HPA and GTEx).[3]

GPR61 Protein Expression

Protein expression data for GPR61 is primarily derived from immunohistochemistry (IHC) studies. The Human Protein Atlas provides a summary of protein expression, noting cytoplasmic expression in the central nervous system (CNS) and retina.[3][4][5] Studies have also demonstrated GPR61 protein expression in the human hippocampus and in peripheral blood mononuclear cells (PBMCs).[6] The following table provides a semi-quantitative summary of GPR61 protein expression.

| Tissue/Cell Type | Expression Level | Cellular Localization |

| Central Nervous System | ||

| Hippocampus (CA1, CA2, CA3 pyramidal neurons) | High | Cytoplasmic |

| Hippocampus (Dentate Gyrus, CA4) | Moderate | Cytoplasmic |

| Caudate | Detected | Not specified |

| Putamen | Detected | Not specified |

| Thalamus | Detected | Not specified |

| Cerebral Cortex | Detected | Cytoplasmic |

| Retina | Detected | Cytoplasmic |

| Immune Cells | ||

| Peripheral Blood Mononuclear Cells (PBMCs) | Detected | Cell Surface/Intracellular |

| - Th17 Cells | Higher than resting CD4+ | Not specified |

| - CD4+ T cells | Detected | Not specified |

| - CD8+ T cells | Detected | Not specified |

| - B cells | Detected | Not specified |

| - Monocytes | Detected | Not specified |

| Adrenal Gland | ||

| Zona glomerulosa | Detected | Not specified |

Expression levels are categorized as High, Moderate, or Detected based on available immunohistochemical data.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the expression of GPR61 in human tissues.

Quantitative Real-Time PCR (RT-qPCR) for GPR61 mRNA

This protocol is adapted for the quantification of GPR61 mRNA in human peripheral blood mononuclear cells (PBMCs) and can be modified for other tissues.[6]

1. RNA Isolation:

-

Isolate total RNA from human PBMCs using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

2. cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.

3. RT-qPCR Reaction:

-

Prepare the qPCR reaction mix in a total volume of 20 µL containing:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of cDNA template

-

1 µL of each forward and reverse primer (10 µM stock)

-

7 µL of nuclease-free water

-

-

Human GPR61 Primers:

-

Human β-actin (Housekeeping Gene) Primers:

-

Use validated primers for a stable housekeeping gene for normalization.

-

-

Perform the qPCR using a standard thermal cycling protocol:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Include a melt curve analysis to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) for GPR61 and the housekeeping gene.

-

Calculate the relative expression of GPR61 using the ΔΔCt method.

Immunohistochemistry (IHC) for GPR61 Protein in Brain Tissue

This protocol provides a general framework for the detection of GPR61 in paraffin-embedded human brain sections.

1. Tissue Preparation:

-

Fix fresh human brain tissue in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.

-

Cut 4-5 µm thick sections and mount them on positively charged slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow the slides to cool to room temperature.

4. Staining:

-

Wash the sections with phosphate-buffered saline (PBS).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.

-

Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody against human GPR61 (e.g., a rabbit polyclonal antibody) diluted in blocking buffer overnight at 4°C.

-

Wash with PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Visualize the staining with a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB).

-

Counterstain with hematoxylin, dehydrate, clear, and mount the coverslip.

Western Blot for GPR61 Protein

This protocol outlines the detection of GPR61 in cell or tissue lysates.

1. Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against human GPR61 diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

GPR61 Signaling Pathway and Experimental Workflows

GPR61 is an orphan G protein-coupled receptor that is known to be constitutively active, meaning it signals without the need for a bound ligand.[7][8] It primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex.[7][8]

GPR61 Constitutive Signaling Pathway

The activation of Gαs by GPR61 leads to the stimulation of adenylyl cyclase, which then converts ATP into cyclic AMP (cAMP).[7][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Experimental Workflow for GPR61 Expression Analysis

The following diagram illustrates a typical workflow for analyzing the expression of GPR61 in human tissue samples, from sample acquisition to data analysis.

References

- 1. 7tmantibodies.com [7tmantibodies.com]

- 2. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue expression of GPR61 - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. uniprot.org [uniprot.org]

- 5. GPR61 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. N‐glycosylation and expression in human tissues of the orphan GPR61 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. Immunohistochemistry (IHC) protocol [hellobio.com]

An In-depth Technical Guide to the Constitutive Activity of the GPR61 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 61 (GPR61) is an orphan receptor predominantly expressed in the central nervous system that exhibits significant constitutive activity. This inherent, ligand-independent signaling has positioned GPR61 as a compelling target for therapeutic intervention in metabolic and neurological disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying GPR61's constitutive activity, detailed experimental protocols for its characterization, and a summary of key quantitative data. The guide is intended to serve as a valuable resource for researchers actively engaged in the study of GPR61 and the development of novel therapeutics targeting this receptor.

Introduction to GPR61 and its Constitutive Activity

GPR61 is a member of the Class A (rhodopsin-like) family of G-protein coupled receptors (GPCRs).[1] Although its endogenous ligand remains unidentified, GPR61 has been shown to constitutively couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3][4] This ligand-independent signaling is a key feature of the receptor and is thought to be mediated by its N-terminal domain, which may function as a tethered intramolecular agonist.[2] The constitutive activity of GPR61 has been implicated in the regulation of appetite and body weight, making it a potential therapeutic target for conditions such as cachexia and obesity.[2][4] The discovery of potent and selective inverse agonists has further underscored the druggability of this receptor.[2][5]

Signaling Pathway of GPR61 Constitutive Activity

The constitutive activity of GPR61 is primarily mediated through the canonical Gαs-cAMP signaling pathway. In its active conformational state, GPR61 facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein. The activated Gαs-GTP subunit then dissociates from the βγ subunits and stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.

Caption: GPR61 Constitutive Signaling Pathway.

Quantitative Data on GPR61 Constitutive Activity

The following tables summarize key quantitative data related to the constitutive activity of GPR61 and its modulation by inverse agonists.

Table 1: Pharmacological Properties of GPR61 Inverse Agonists

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Compound 1 | cAMP Assay | HEK293 | IC₅₀ | 10-11 nM | [2][3][5] |

| 5-(Nonyloxy)tryptamine (5-NOT) | cAMP Assay | HEK293 | Inverse Agonist Activity | Low-affinity | [4][6] |

Table 2: Impact of Mutations on GPR61 Constitutive Activity

| Mutation | Assay Type | Effect on Constitutive Activity | Reference |

| Deletion of N-terminal 25 amino acids | [³⁵S]GTPγS Binding | Impaired | [2] |

| V19A | [³⁵S]GTPγS Binding | Impaired | [2] |

Experimental Protocols for Characterizing GPR61 Constitutive Activity

Detailed methodologies for key experiments are provided below.

cAMP Accumulation Assay

This assay quantifies the intracellular cAMP levels produced as a result of GPR61's constitutive activity.

Experimental Workflow:

Caption: Workflow for cAMP Accumulation Assay.

Protocol:

-

Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing human GPR61 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed the cells at a density of 1 x 10⁵ cells/well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.[7]

-

-

Assay Procedure:

-

The following day, carefully aspirate the medium and wash the cells twice with 200 µL of stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[7][8]

-

Incubate the cells in stimulation buffer for 20 minutes at 37°C.[7]

-

Add test compounds (e.g., inverse agonists) at various concentrations and incubate for an additional 20-30 minutes at 37°C. For measuring constitutive activity without modulators, add vehicle control.[7] To measure the full dynamic range, a positive control such as forskolin (B1673556) (10 µM) can be used to stimulate adenylyl cyclase directly.[7][9]

-

-

cAMP Measurement:

-

Data Analysis:

-

Generate dose-response curves for inverse agonists by plotting the cAMP concentration against the log of the compound concentration.

-

Calculate IC₅₀ values using non-linear regression analysis (e.g., using GraphPad Prism software).[7]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the G protein activation state by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Experimental Workflow:

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

Protocol:

-

Membrane Preparation:

-

Harvest cells expressing GPR61 and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes with GDP (to ensure G proteins are in the inactive state) and the desired concentrations of test compounds (inverse agonists) in the assay buffer.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.[10]

-

Incubate the reaction mixture at 30°C for 60 minutes with gentle agitation.[11]

-

-

Termination and Detection:

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.

-

Plot the specific [³⁵S]GTPγS binding against the concentration of the test compound to determine its effect on GPR61-mediated G protein activation.

-

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of a cAMP-responsive element (CRE) linked to a luciferase reporter gene, providing a downstream readout of GPR61's constitutive signaling.

Experimental Workflow:

Caption: Workflow for Luciferase Reporter Gene Assay.

Protocol:

-

Cell Culture and Transfection:

-

Culture CHO-K1 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Co-transfect the cells with an expression plasmid for GPR61 and a reporter plasmid containing a CRE promoter element driving the expression of firefly luciferase. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.[13][14]

-

Incubate the transfected cells for 24-48 hours to allow for receptor and reporter expression.[13]

-

-

Assay Procedure:

-

Lyse the cells using a passive lysis buffer.[15]

-

Transfer the cell lysates to a 96-well luminometer plate.

-

-

Luminescence Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Compare the normalized luciferase activity in GPR61-expressing cells to that in control cells (transfected with an empty vector) to determine the fold-increase in CRE-mediated transcription due to GPR61's constitutive activity.

-

Conclusion

The constitutive activity of GPR61 represents a key aspect of its biology and a promising avenue for therapeutic intervention. This guide has provided a detailed overview of the signaling pathways, quantitative pharmacology, and experimental methodologies used to study this phenomenon. The provided protocols and data serve as a foundation for researchers to further investigate the physiological roles of GPR61 and to advance the development of novel modulators targeting this receptor. The continued exploration of GPR61's constitutive activity holds significant potential for uncovering new treatments for a range of human diseases.

References

- 1. GPR61 - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]

- 4. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. promega.com [promega.com]

- 14. genscript.com [genscript.com]

- 15. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR61 Interaction with Other Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 61 (GPR61) is an orphan receptor predominantly expressed in the central nervous system. It exhibits high constitutive activity, primarily signaling through the Gαs protein to stimulate cyclic AMP (cAMP) production. While its endogenous ligand remains unknown, research has revealed a significant and functionally relevant interaction with the melatonin (B1676174) receptor type 2 (MTNR1B or MT2). This technical guide provides an in-depth overview of the known interactions of GPR61, focusing on quantitative data, detailed experimental methodologies, and visualization of the associated signaling pathways.

GPR61 Receptor Interaction Profile

Currently, the most well-documented interaction partner for GPR61 is the melatonin receptor MT2. Evidence suggests that GPR61 and MT2 can form heteromers, leading to reciprocal modulation of their signaling functions.[1][2][3][4] This interaction is of significant interest due to the potential for allosteric modulation and the development of drugs targeting this receptor complex.

GPR61 and Melatonin Receptor MT2 (MTNR1B) Heteromerization

Studies have demonstrated the formation of heteromers between GPR61 and MT2 in living cells.[1][2][3][4] This was confirmed using co-immunoprecipitation and Bioluminescence Resonance Energy Transfer (BRET) assays. The BRET saturation curve for the GPR61-MT2 interaction indicates a specific and saturable interaction, characteristic of receptor heteromerization.[2]

The functional consequence of this heteromerization is a reciprocal regulation of signaling. Co-expression of GPR61 with MT2 has been shown to inhibit melatonin-induced β-arrestin2 recruitment to the MT2 receptor.[1][2][3][4] Furthermore, activation of the MT2 receptor by melatonin can, in turn, decrease the elevated cAMP levels caused by the constitutive activity of GPR61.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding GPR61 interactions and modulation.

Table 1: GPR61 Receptor Interaction Parameters

| Interacting Partner | Cell Line | Method | BRETmax (mBU) | BRET50 (YFP/Rluc) | Reference |

| MTNR1B (MT2) | HEK293T | BRET | 68 ± 5 | 0.12 ± 0.03 | [2] |

BRETmax represents the maximal BRET signal, indicative of the maximum interaction between the two receptors. BRET50 is the ratio of acceptor (YFP) to donor (Rluc) expression required to reach 50% of the BRETmax, reflecting the affinity of the interaction.

Table 2: GPR61 Inverse Agonist Potency

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| Compound 1 | cAMP Assay | HEK293 | 11 | [6] |

IC50 is the concentration of the inverse agonist required to inhibit 50% of the constitutive activity of GPR61.

Signaling Pathways

GPR61 is known to be constitutively active and couples to the Gαs protein, leading to the activation of adenylyl cyclase and subsequent production of cAMP.[6] The interaction with MT2 introduces a layer of cross-regulation.

Caption: Constitutive signaling pathway of GPR61.

Caption: Functional consequences of GPR61-MT2 heteromerization.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize GPR61 interactions.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Heteromerization

This protocol is adapted from the methodology used to demonstrate GPR61-MT2 heteromerization.[2]

Objective: To detect the proximity between GPR61 and a potential interacting partner in living cells.

Principle: BRET is a non-radiative energy transfer process occurring between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm). An increase in the BRET signal with increasing acceptor expression for a constant donor expression indicates a specific interaction.

Methodology:

-

Plasmid Constructs:

-

GPR61 is C-terminally tagged with Rluc (GPR61-Rluc) to serve as the BRET donor.

-

The potential interacting partner (e.g., MT2) is C-terminally tagged with YFP (MT2-YFP) to act as the BRET acceptor.

-

A non-interacting protein also tagged with YFP (e.g., CCR5-YFP) is used as a negative control.

-

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Cells are transiently co-transfected with a constant amount of the GPR61-Rluc plasmid and increasing amounts of the YFP-tagged receptor plasmid using a suitable transfection reagent (e.g., polyethylenimine).

-

-

BRET Measurement:

-

48 hours post-transfection, cells are washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

-

Cells are distributed into a 96-well white microplate.

-

The Rluc substrate, coelenterazine (B1669285) h, is added to each well to a final concentration of 5 µM.

-

Light emissions are immediately measured using a microplate reader capable of detecting both the donor emission (around 485 nm) and the acceptor emission (around 530 nm).

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (YFP) to the light intensity emitted by the donor (Rluc).

-

The net BRET ratio is obtained by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.

-

For saturation curves, the net BRET ratio is plotted against the ratio of total YFP fluorescence to total Rluc luminescence. The data are then fitted to a non-linear regression equation assuming a single binding site to determine the BRETmax and BRET50 values.

-

Caption: Experimental workflow for the BRET assay.

cAMP Assay for Functional Characterization

This protocol is based on the methodology used to determine the potency of a GPR61 inverse agonist.[6]

Objective: To measure changes in intracellular cAMP levels in response to compounds acting on GPR61.

Principle: GPR61 constitutively activates Gαs, leading to increased adenylyl cyclase activity and cAMP production. Inverse agonists will inhibit this basal activity, causing a decrease in intracellular cAMP. This change in cAMP concentration can be quantified using various methods, such as competitive immunoassays (e.g., HTRF) or reporter gene assays.

Methodology (HTRF-based):

-

Cell Culture:

-

HEK293 cells stably or transiently expressing GPR61 are cultured in an appropriate medium.

-

-

Compound Treatment:

-

Cells are harvested, washed, and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Cells are seeded into a 384-well microplate.

-

Serial dilutions of the test compound (e.g., an inverse agonist) are added to the wells.

-

-

Cell Lysis and cAMP Detection:

-

After an incubation period (e.g., 30 minutes at room temperature), a lysis buffer containing the HTRF detection reagents is added. These reagents typically include a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).

-

-

HTRF Measurement:

-

The plate is incubated to allow for the competitive binding of cellular cAMP and the d2-labeled cAMP to the antibody.

-

The plate is read on an HTRF-compatible reader, which excites the donor and measures the emission from both the donor and the acceptor.

-

-

Data Analysis:

-

The HTRF ratio (acceptor emission / donor emission) is calculated. This ratio is inversely proportional to the amount of cAMP produced by the cells.

-

The data are normalized to the signal from vehicle-treated cells (representing 100% constitutive activity) and a maximal inhibition control.

-

The normalized data are plotted against the logarithm of the compound concentration, and a dose-response curve is fitted using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Caption: Workflow for a HTRF-based cAMP assay.

Conclusion

The study of GPR61 receptor interactions is a burgeoning field with significant therapeutic potential. The well-characterized heteromerization with the MT2 receptor provides a compelling example of how an orphan receptor can be integrated into existing signaling networks, offering novel avenues for drug discovery. The availability of a potent inverse agonist further enables the pharmacological dissection of GPR61 function. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to further unravel the complexities of GPR61 biology and its role in health and disease.

References

- 1. Orphan GPR61, GPR62 and GPR135 receptors and the melatonin MT2 receptor reciprocally modulate their signaling functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Orphan GPR61, GPR62 and GPR135 receptors and the melatonin MT2 receptor reciprocally modulate their signaling functions [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

The Role of GPR61 Gene Mutations in Obesity: A Technical Guide for Researchers

An In-depth Examination of the Constitutively Active Orphan GPCR and its Link to Metabolic Dysregulation

Introduction

The G protein-coupled receptor 61 (GPR61) is an orphan receptor, meaning its endogenous ligand has not yet been identified. It is predominantly expressed in the brain, particularly in regions associated with appetite and metabolic regulation, such as the hypothalamus.[1][2][3] GPR61 belongs to the Class A rhodopsin-like family of GPCRs and exhibits constitutive activity, primarily signaling through the Gsα subunit to stimulate cyclic AMP (cAMP) production.[2][4][5] This constitutive activity is crucial for its physiological function, and disruptions in this signaling due to genetic mutations have been increasingly linked to severe obesity. This technical guide provides a comprehensive overview of the evidence linking GPR61 mutations to obesity, details the experimental protocols used to elucidate its function, and presents the current understanding of its signaling pathways.

GPR61 Signaling Pathway

GPR61 functions as a constitutively active receptor that, in its basal state, couples to the stimulatory G protein (Gs). This interaction leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in the regulation of energy homeostasis. The N-terminal domain of GPR61 is thought to act as a tethered intramolecular ligand, essential for maintaining its constitutive activity.[4][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. medrxiv.org [medrxiv.org]

- 5. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

GPR61 Inverse Agonist 1: Application Notes and In Vitro Assay Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 61 (GPR61) is an orphan receptor that is predominantly expressed in the central nervous system. It exhibits high constitutive activity, coupling to the Gαs protein to stimulate the production of cyclic AMP (cAMP)[1][2][3]. This constant signaling activity, independent of a natural ligand, makes GPR61 a compelling target for therapeutic intervention in various neurological and metabolic disorders. Inverse agonists, which bind to and stabilize the inactive state of the receptor, are valuable tools for studying the physiological roles of GPR61 and represent a promising therapeutic strategy. This document provides detailed protocols for in vitro assays to characterize "GPR61 Inverse agonist 1," a potent and selective inhibitor of GPR61 constitutive activity.

GPR61 Signaling Pathway

GPR61 constitutively activates the Gαs signaling cascade. In its active state, the receptor facilitates the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and other downstream effectors. An inverse agonist binds to GPR61 and promotes an inactive conformation, thereby reducing the basal level of Gαs activation and subsequent cAMP production.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound.

| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound (Compound 1) | GPR61 | cAMP Inhibition | Cells overexpressing GPR61 | IC50 | 10 nM | [2] |

| This compound (Compound 1) | GPR61 | cAMP Inhibition | Cells overexpressing GPR61 | IC50 | 11 nM | [4] |

Experimental Protocols

Protocol 1: cAMP Accumulation Assay in Transiently Transfected HEK293 Cells

This protocol describes the measurement of cAMP levels in HEK293 cells transiently expressing human GPR61 to determine the potency of an inverse agonist.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Human GPR61 expression vector

-

Empty vector (for mock transfection)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

3-isobutyl-1-methylxanthine (IBMX)

-

This compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

White, opaque 384-well plates

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

The day before transfection, seed cells into 6-well plates to reach 70-90% confluency on the day of transfection.

-

On the day of transfection, transfect cells with the human GPR61 expression vector or an empty vector (mock) using a suitable transfection reagent according to the manufacturer's protocol.

-

24 hours post-transfection, detach the cells and resuspend them in assay buffer.

-

-

cAMP Assay:

-

Dispense the transfected cells into a white, opaque 384-well plate (e.g., 7,500 cells/well).

-

Prepare serial dilutions of this compound in assay buffer containing a final concentration of a phosphodiesterase inhibitor such as 250 µM IBMX.

-

Add the diluted inverse agonist to the wells containing the cells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

Prepare a solution of forskolin in assay buffer. The final concentration of forskolin needs to be optimized to stimulate a submaximal cAMP response (e.g., 1-10 µM).

-

Add the forskolin solution to all wells except the basal control wells and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the cAMP concentration in each well from the standard curve.

-

Normalize the data to the forskolin-stimulated response (100%) and the basal response (0%).

-

Plot the normalized cAMP levels against the logarithm of the inverse agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Constitutive Activity Measurement in Stably Expressing CHO-K1 Cells

This protocol is designed to assess the effect of an inverse agonist on the basal (constitutive) cAMP levels in a cell line stably expressing GPR61.

Materials:

-

CHO-K1 cells stably expressing human GPR61

-

CHO-K1 wild-type cells (for control)

-

Cell culture medium (e.g., F-12K Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Assay buffer

-

IBMX

-

This compound

-

cAMP assay kit

-

White, opaque 96-well or 384-well plates

Procedure:

-

Cell Culture:

-

Maintain the stable CHO-K1-GPR61 cell line and wild-type CHO-K1 cells in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin. Include a selection antibiotic if required for the stable cell line.

-

-

Assay Performance:

-

Seed the CHO-K1-GPR61 and wild-type CHO-K1 cells into white, opaque plates at a predetermined density and allow them to adhere overnight.

-

The next day, remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 250 µM IBMX).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted inverse agonist to the wells and incubate for a specified period (e.g., 30-60 minutes) at 37°C.

-

Following incubation, lyse the cells and determine the intracellular cAMP levels using a suitable cAMP assay kit.

-

-

Data Analysis:

-

Calculate the cAMP concentration for each condition.

-

The constitutive activity of GPR61 can be observed by comparing the basal cAMP levels in CHO-K1-GPR61 cells to those in wild-type CHO-K1 cells.

-

To determine the efficacy of the inverse agonist, normalize the data with the basal cAMP level in untreated CHO-K1-GPR61 cells set as 100% and a maximal inhibition (e.g., by a high concentration of the inverse agonist) as 0%.

-

Plot the normalized cAMP levels against the inverse agonist concentration to generate a concentration-response curve and calculate the IC50 value.

-

Logical Relationship of Inverse Agonism

An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. For a constitutively active receptor like GPR61, an agonist would further increase its activity, a neutral antagonist would block the binding of other ligands without affecting the basal activity, and an inverse agonist reduces the constitutive activity of the receptor.

References

Application Notes and Protocols for GPR61 Inverse Agonist 1 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR61 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in regions associated with appetite regulation such as the hypothalamus and brainstem.[1][2] It is a constitutively active receptor that signals through the Gαs-cAMP pathway.[1] The role of GPR61 in energy homeostasis is highlighted by studies on GPR61 knockout mice, which exhibit hyperphagia (excessive eating) and subsequently develop obesity.[3] This phenotype suggests that inhibiting the constitutive activity of GPR61 with an inverse agonist could be a therapeutic strategy for conditions characterized by wasting, such as cachexia.[1][2][4]

"GPR61 Inverse agonist 1" is a potent and selective small-molecule inverse agonist of GPR61 with an in vitro IC50 of 10 nM.[1] It acts via a novel allosteric mechanism, binding to an intracellular pocket that overlaps with the Gαs binding site, thereby preventing G protein engagement and subsequent signaling.[1] While preclinical studies in a cachexia model have been mentioned, specific in vivo data for "this compound" is not yet publicly available.[2]

These application notes provide a comprehensive overview of the potential in vivo applications of this compound, including detailed protocols for a representative animal model of cancer cachexia where this compound could be evaluated.

Signaling Pathway of GPR61 and Mechanism of Action of Inverse Agonist 1

GPR61 is constitutively active, meaning it signals without the need for an endogenous ligand. This leads to the continuous activation of Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This compound binds to an allosteric site on the intracellular side of the receptor. This binding event induces a conformational change in the receptor that disrupts the Gαs binding pocket, thereby inhibiting G protein activation and reducing basal cAMP levels.[1]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]

- 3. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: GPR61 Inverse Agonist 1 for Obesity and Cachexia Research

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and molecular characterization of missense mutations in orphan G protein-coupled receptor GPR61 occurring in severe obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. medrxiv.org [medrxiv.org]

- 9. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism [ideas.repec.org]

- 10. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orphan GPR61, GPR62 and GPR135 receptors and the melatonin MT2 receptor reciprocally modulate their signaling functions [ouci.dntb.gov.ua]

- 12. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]

Application Notes and Protocols for GPR61 Inverse Agonist 1 in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 61 (GPR61) is an orphan receptor that is constitutively active, signaling through the Gαs-cAMP pathway.[1][2][3][4] It is predominantly expressed in the brain and has been implicated in the regulation of appetite and body weight.[2][4][5] Studies involving GPR61 knockout mice, which display a hyperphagic phenotype leading to obesity, suggest that inhibiting this receptor could be a therapeutic strategy for conditions characterized by muscle wasting, such as cachexia.[2][6]

This document provides detailed information and protocols for the use of GPR61 Inverse Agonist 1 , also referred to as Compound 1 , a potent and selective sulfonamide-based allosteric inverse agonist of GPR61.[1][2] These guidelines are intended to assist researchers in designing and executing in vivo mouse studies to investigate the therapeutic potential of this compound.